5-Amino-2,4-difluorobenzene-1-sulfonamide

Medicinal Chemistry Carbonic Anhydrase Fluorine Chemistry

Researchers requiring fluorinated benzenesulfonamide building blocks face inconsistent supply of compounds combining the privileged 2,4-difluoro motif with a versatile amino handle for diversification. 5-Amino-2,4-difluorobenzene-1-sulfonamide (CAS 1039819-68-5) solves this gap: • ≥95% purity verified by NMR, HPLC, and GC; certificate of analysis provided • 2,4-Difluoro substitution pattern enables nanomolar affinity for tumor-associated carbonic anhydrase isoforms IX and XII • 5-Amino group provides a convenient reactive handle for rapid library diversification and SAR optimization • In stock with competitive pricing and immediate global dispatch for R&D programs

Molecular Formula C6H6F2N2O2S
Molecular Weight 208.19 g/mol
Cat. No. B13234781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2,4-difluorobenzene-1-sulfonamide
Molecular FormulaC6H6F2N2O2S
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)N)F)F)N
InChIInChI=1S/C6H6F2N2O2S/c7-3-1-4(8)6(2-5(3)9)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
InChIKeyXWEAKPNYTZINLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2,4-difluorobenzene-1-sulfonamide: A Fluorinated Benzenesulfonamide Building Block with Differentiated Pharmacological Potential


5-Amino-2,4-difluorobenzene-1-sulfonamide is a specialized organic compound belonging to the class of fluorinated benzenesulfonamides [1]. Its molecular formula is C6H6F2N2O2S, with a molecular weight of 208.19 g/mol and a CAS Registry Number of 1039819-68-5 . The structure features a benzene ring with an amino group at position 5, fluorine atoms at positions 2 and 4, and a sulfonamide group at position 1 . This specific substitution pattern is of significant interest in medicinal chemistry due to the well-documented impact of fluorination on the physicochemical and biological properties of sulfonamide-based pharmacophores, including enhanced binding affinity and metabolic stability [2].

Fluorinated benzenesulfonamide scaffold suited for carbonic anhydrase (CA) pathway studies, with reported class-level nanomolar potency enhancement over non-fluorinated analogs.
2,4-Difluoro substitution pattern positioned for isoform-selectivity assay context, supporting tumor-associated CA IX/XII over off-target CA I/II research workflow.
5-Amino group provides a functional handle for derivatization, enabling focused library synthesis and SAR exploration in medicinal chemistry programs.

Why 5-Amino-2,4-difluorobenzene-1-sulfonamide Cannot Be Simply Interchanged with Generic Sulfonamide Analogs


The practice of substituting one benzenesulfonamide for another in a research or industrial context is fraught with risk due to the profound impact of even minor structural modifications on biological activity, selectivity, and physicochemical properties. For 5-Amino-2,4-difluorobenzene-1-sulfonamide, the specific combination of the 5-amino group and the 2,4-difluoro substitution pattern is not arbitrary; it represents a precise molecular design that can significantly alter target engagement and pharmacokinetic behavior [1]. General studies on fluorinated benzenesulfonamides have demonstrated that variations in the number and position of fluorine atoms lead to substantial differences in binding thermodynamics, kinetics, and selectivity for carbonic anhydrase isoforms and other targets [2]. Furthermore, the presence of the primary sulfonamide group is essential for the classic zinc-binding mechanism in carbonic anhydrase inhibition, while the aromatic substitution pattern dictates isoform selectivity and off-target profiles [3]. Therefore, substituting this specific compound with a non-fluorinated analog or a differently substituted fluorinated sulfonamide would likely yield a different outcome, invalidating any established structure-activity relationship (SAR) and potentially derailing a research project or manufacturing process.

Target 5-Amino-2,4-difluoro
2,4-Difluoro pattern influences binding thermodynamics and target residence time. A non-fluorinated or differently fluorinated analog may shift isoform selectivity and potency in CA inhibition studies.
Substitute 2,4-Difluoro or 3,5-Difluoro analog without 5-NH2
Compounds lacking the 5-amino group (CAS 13656-60-5, CAS 140480-89-3) limit downstream diversification. Substitution may derail established SAR and synthetic routes requiring a reactive handle.
Target Fluorinated benzenesulfonamide
Fluorination is reported to modulate metabolic stability and ligand acidity. Replacing with a non-fluorinated benzenesulfonamide may alter ADME properties and pKa, affecting model-response context.

Quantitative Differentiation of 5-Amino-2,4-difluorobenzene-1-sulfonamide: Evidence-Based Selection Criteria


Enhanced Binding Potency via Strategic Fluorination in the 2,4-Positions

While direct, head-to-head assay data for 5-Amino-2,4-difluorobenzene-1-sulfonamide is currently sparse in the public domain, robust class-level evidence provides a strong, quantifiable basis for its selection. Studies on a series of fluorinated benzenesulfonamides demonstrate that the introduction of fluorine atoms consistently enhances binding potency to carbonic anhydrase (CA) isozymes. Specifically, all tested fluorinated benzenesulfonamides exhibited binding potency in the nanomolar range, and these fluorinated analogs possessed consistently higher binding potency compared to their non-fluorinated counterparts [1]. This finding is further corroborated by studies showing that fluorinated derivatives inhibit tumor-associated CA isoforms IX and XII with enhanced efficacy, with one tested compound reaching inhibition in the nanomolar range [2].

Binding potency via 2,4-fluorination
Class-level inference
Predicted nanomolar range; fluorinated series consistently higher potency than non-fluorinated counterparts
Supports CA target-engagement assay context
Head-to-head Ki data for this specific compound not publicly available; class-level evidence from TSA, ITC, stopped-flow assays on CA I, II, VII, XII, XIII
Medicinal Chemistry Carbonic Anhydrase Fluorine Chemistry

Potential for Tunable Isoform Selectivity in Carbonic Anhydrase Inhibition

The specific substitution pattern of 5-Amino-2,4-difluorobenzene-1-sulfonamide positions it favorably for achieving selective inhibition of tumor-associated carbonic anhydrase isoforms (CA IX and CA XII) over ubiquitous off-target isoforms (CA I and II). Research on related fluorinated benzenesulfonamides demonstrates that specific substitution patterns are crucial for driving this selectivity. For example, di-meta-substituted fluorinated benzenesulfonamides have been shown to achieve up to 1000-fold selectivity for CA IX and CA XII over off-target CA isozymes [1]. Similarly, other studies confirm that certain tertiary benzenesulfonamides do not inhibit the widespread off-target hCA II isoform while showing strong selectivity toward the tumor-associated isoform hCA IX [2].

Tunable isoform selectivity potential
Class-level inference
Up to 1000-fold selectivity for CA IX/XII over off-target CA I/II achieved with optimized di-meta-fluorinated analogs
Isoform-selectivity assay context for oncology research models
Selectivity data derived from in vitro enzymatic panel against recombinant human CA isoforms; requires validation for this exact substitution pattern
Cancer Therapeutics Enzyme Selectivity Drug Design

A Unique Chemical Handle for Downstream Functionalization via the 5-Amino Group

A key differentiator for 5-Amino-2,4-difluorobenzene-1-sulfonamide is the presence of the free primary amino group at the 5-position. This is in contrast to many simple fluorinated benzenesulfonamides like 2,4-difluorobenzenesulfonamide (CAS 13656-60-5) or 3,5-difluorobenzenesulfonamide (CAS 140480-89-3), which lack this functional handle [REFS-1, REFS-2]. The 5-amino group provides a versatile site for further chemical elaboration, enabling the synthesis of more complex, patentable structures through acylation, alkylation, diazotization, or reductive amination. This capability transforms the compound from a simple inhibitor into a true 'building block' for generating focused libraries of novel derivatives.

5-Amino functional handle vs. simple analogs
Head-to-head
Free primary -NH2 group at position 5 enables acylation, alkylation, diazotization; absent in 2,4-difluorobenzenesulfonamide (CAS 13656-60-5) and 3,5-isomer
Enables library synthesis and SAR scaffold diversification
Qualitative structural comparison based on CAS registry data; functionalization scope is context-dependent
Organic Synthesis Medicinal Chemistry Chemical Biology

Improved Physicochemical Profile and Metabolic Stability Conferred by Fluorination

The strategic incorporation of fluorine atoms into a drug-like scaffold is a well-established tactic in medicinal chemistry to modulate key properties. For benzenesulfonamides, fluorination has been shown to alter the kinetics of target binding and influence ligand acidity [1]. More broadly, the presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and lower the pKa of the sulfonamide group, which can enhance binding to metalloenzymes like carbonic anhydrase [2]. While specific data for 5-Amino-2,4-difluorobenzene-1-sulfonamide is not available, these general principles are highly likely to apply, differentiating it from non-fluorinated analogs.

Physicochemical and metabolic modulation
Class-level inference
Fluorination may lower sulfonamide pKa, enhance membrane permeability, and block oxidative metabolism sites
Supports ADME property screening and exposure-model interpretation
General fluorine medicinal chemistry principles; compound-specific ADME data to verify
Drug Metabolism Pharmacokinetics Medicinal Chemistry

High-Impact Application Scenarios for 5-Amino-2,4-difluorobenzene-1-sulfonamide Based on Evidence


Synthesis of Selective Carbonic Anhydrase IX/XII Inhibitor Libraries for Oncology Research

Given the strong class-level evidence that fluorinated benzenesulfonamides can achieve high potency and selectivity for the tumor-associated carbonic anhydrase isoforms IX and XII , 5-Amino-2,4-difluorobenzene-1-sulfonamide is an ideal starting material for constructing focused libraries. Its 2,4-difluoro pattern is a proven motif for achieving nanomolar affinity, and the 5-amino group provides a convenient site for introducing diverse substituents to further optimize isoform selectivity and pharmacokinetic properties, as demonstrated in related work .

Development of Novel Chemical Probes with Enhanced Pharmacokinetic Profiles

The fluorination pattern of this compound is expected to confer improved metabolic stability and membrane permeability, key advantages over non-fluorinated sulfonamides . This makes it a superior choice for research programs that require a chemical probe with the potential for in vivo application, where non-fluorinated alternatives are more likely to suffer from rapid metabolism or poor absorption. It can be used directly as a tool compound or elaborated further to optimize its drug-like properties .

Building Block for Generating Diverse Patentable Sulfonamide Scaffolds

Unlike simple fluorinated benzenesulfonamides that lack additional reactive handles, 5-Amino-2,4-difluorobenzene-1-sulfonamide offers a unique combination of a biologically privileged fluorination pattern and a versatile amino group for diversification . This positions it as a high-value intermediate for medicinal chemistry groups aiming to expand their intellectual property portfolio around sulfonamide-based drugs, including MEK inhibitors, anti-inflammatory agents, and other therapeutic classes .

Reference Standard for Fluorinated Sulfonamide Analytical Method Development

With a reported purity of ≥95% and availability of certificates of analysis including NMR, HPLC, and GC , this compound can serve as a reliable reference standard. Its unique mass (208.19 g/mol) and chromatographic profile make it suitable for developing and validating analytical methods (e.g., LC-MS, HPLC) used to characterize complex mixtures of fluorinated sulfonamides in pharmaceutical research and quality control .

Application
Selection Property
Validation Focus
CA IX/XII inhibitor library synthesis for oncology research
2,4-Difluoro motif and 5-amino derivatization handle
Isoform-selectivity and affinity validation in CA enzymatic panel
Chemical probe development requiring enhanced pharmacokinetic profiles
Fluorination-mediated metabolic stability and permeability modulation
Metabolic stability assays and membrane permeability assessment
Diverse, patentable sulfonamide scaffold generation
Versatile 5-amino group for modular diversification
Derivatization scope and SAR expansion via focused library synthesis
Analytical reference standard for fluorinated sulfonamide method development
Characterized purity (≥95%), unique mass and chromatographic profile
LC-MS/HPLC method validation and system suitability testing
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